3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Description
“3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a chemical compound . It is also known as 1,2-Cyclopropanedicarboxylic anhydride .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, the total synthesis of an anti-leukemic diterpene natural product EBC-329 has been accomplished starting from readily available 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione . Another study reported a new method in the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione in good yield .
Molecular Structure Analysis
The molecular structure of this compound can be represented as CnH2n, where n represents the number of carbon atoms . The 3D structure of the compound can be viewed using specific software .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, a (3 + 2) annulation of cyclopropenes with aminocyclopropanes has been reported . Another study reported the photochemical decomposition of CHF2-substituted pyrazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include being considered hazardous by the 2012 OSHA Hazard Communication Standard . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
Properties
IUPAC Name |
3-(3-aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(2)9-10(13)12(17)15(11(9)16)8-5-3-4-7(14)6-8/h3-6,9-10H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKULOYFZBXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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